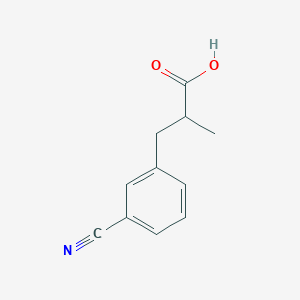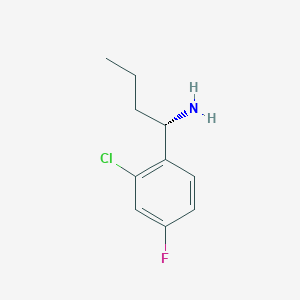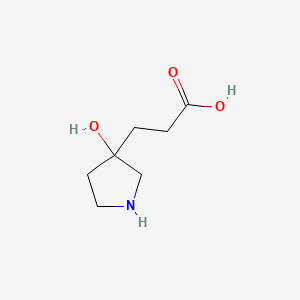
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride and acrylic acid, followed by hydrolysis of the condensate . The reaction typically requires a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production of this compound often involves microbial production techniques. Microorganisms such as Escherichia coli and Klebsiella pneumoniae are engineered to produce this compound through metabolic pathways . Optimization of fermentation conditions and metabolic engineering approaches are employed to enhance yield and productivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the biosynthesis of various biologically active compounds.
Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Industry: It is utilized in the production of biodegradable plastics and other value-added chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with enzymes and proteins involved in cellular signaling and metabolism, thereby exerting its effects on various biological processes.
Comparación Con Compuestos Similares
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological properties offer promising therapeutic applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-(3-hydroxypyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(10)1-2-7(11)3-4-8-5-7/h8,11H,1-5H2,(H,9,10) |
Clave InChI |
IHOHRFFNGHTJKB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



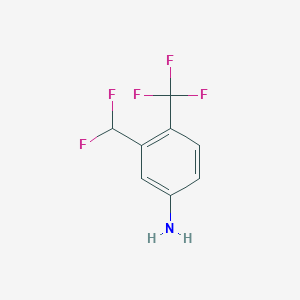
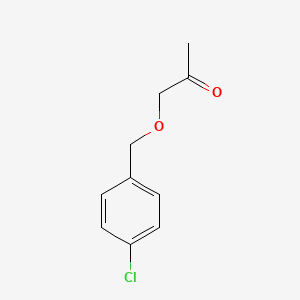
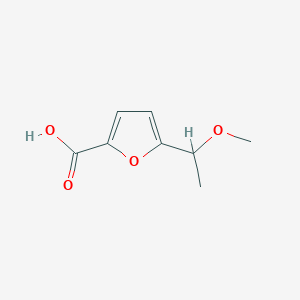
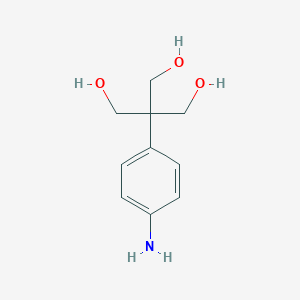
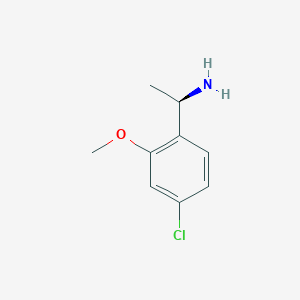
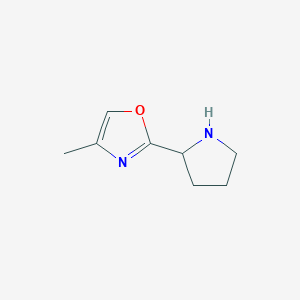
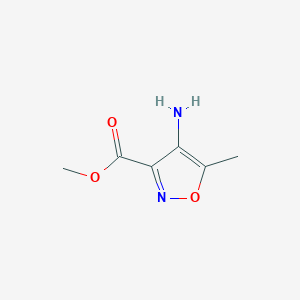
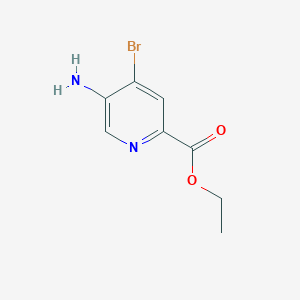
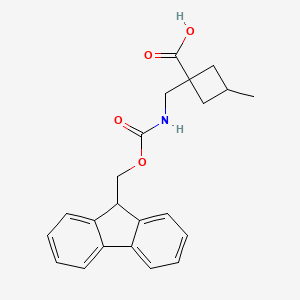
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
